molecular formula C16H11ClO5 B095426 2-Chloro-1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione CAS No. 19267-89-1

2-Chloro-1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione

Cat. No. B095426
CAS RN: 19267-89-1
M. Wt: 318.71 g/mol
InChI Key: CLRXTBMRGOWHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione, also known as CDMAM, is a synthetic compound that belongs to the anthraquinone family. It is widely used in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry.

Scientific Research Applications

Electrochemical Chlorination and Secondary Metabolites

The electrochemical chlorination of physcion, which is structurally related to 2-Chloro-1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione, allows for the production of diverse biologically and pharmacologically significant chlorinated secondary metabolites. This method is notable for its regioselectivity and practical synthetic utility, enabling the isolation of compounds with resonance stabilization of corresponding arenium cations (Stevanović et al., 2011).

Chemical Constituents of Psychotria Arborea

Research into the chemical constituents of Psychotria arborea has identified various compounds, including anthraquinones similar to 2-Chloro-1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione. These compounds' structures were elucidated using NMR and HR-ESIMS analysis, providing insights into their chemical properties (Nyobe et al., 2021).

Tautomerism in Anthracene-Diones

An experimental and theoretical study of tautomerism in anthracene-diones, closely related to the target compound, has been conducted. This study reveals insights into the stability and behavior of these compounds, which could be relevant for understanding the properties of 2-Chloro-1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione (Morley et al., 1996).

Cytotoxic Activities of Quinones

The cytotoxic activities of quinones derived from fructus rhodomyrti have been tested, showing potential relevance for similar compounds like 2-Chloro-1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione. These activities could indicate potential biomedical applications (Chen et al., 2011).

Production and Antibacterial Properties of Anthraquinones

The production of anthraquinones, similar to the compound , from the submerged culture of Shiraia bambusicola, has been documented. These compounds exhibit antitumor and antibacterial properties, suggesting possible research avenues for 2-Chloro-1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione (Cai et al., 2008).

properties

IUPAC Name

2-chloro-1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO5/c1-6-3-7-11(10(4-6)22-2)15(20)12-8(14(7)19)5-9(18)13(17)16(12)21/h3-5,18,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRXTBMRGOWHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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